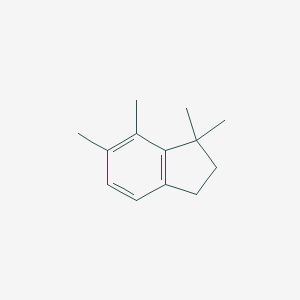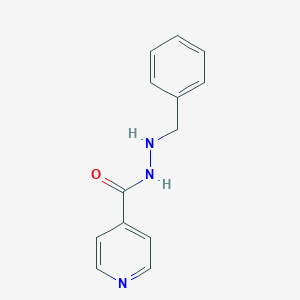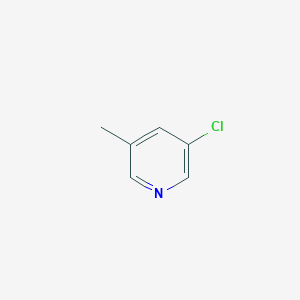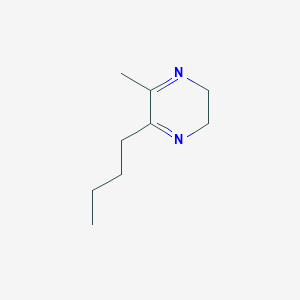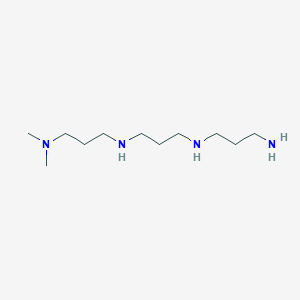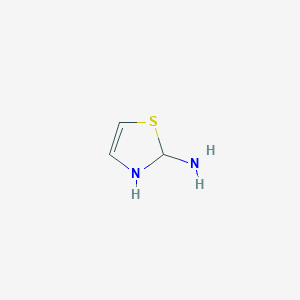
2-Amino-4-thiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-thiazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a thiazoline ring and an amino group, making it an interesting target for drug development.
Applications De Recherche Scientifique
2-Amino-4-thiazoline has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. Several studies have also reported the potential use of 2-Amino-4-thiazoline as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Amino-4-thiazoline is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases. For example, 2-Amino-4-thiazoline has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
2-Amino-4-thiazoline has been shown to possess several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, studies have shown that it may have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-4-thiazoline in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities, making it a valuable tool for studying various diseases. However, one of the limitations of using 2-Amino-4-thiazoline in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Amino-4-thiazoline. One of the main areas of research is the development of new drugs based on this compound. Several studies have reported the potential use of 2-Amino-4-thiazoline as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand the molecular targets and signaling pathways involved in the biological activities of 2-Amino-4-thiazoline. Additionally, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-Amino-4-thiazoline can be achieved through various methods, including the condensation of thiosemicarbazide with α-haloketones, the reaction of α-haloketones with thioamides, and the reaction of α-haloketones with thiourea. One of the most commonly used methods for synthesizing 2-Amino-4-thiazoline is the reaction of α-haloketones with thiosemicarbazide. This method involves the reaction of an α-haloketone with thiosemicarbazide in the presence of a base, resulting in the formation of 2-Amino-4-thiazoline.
Propriétés
Numéro CAS |
16566-21-5 |
|---|---|
Nom du produit |
2-Amino-4-thiazoline |
Formule moléculaire |
C3H6N2S |
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
2,3-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-3,5H,4H2 |
Clé InChI |
JHXOAXMCYMGJLQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(N1)N |
SMILES canonique |
C1=CSC(N1)N |
Autres numéros CAS |
16566-21-5 |
Synonymes |
2-amino-2-thiazoline 2-Amino-4-thiazoline 2-aminothiazoline 2-aminothiazoline monohydrobromide 2-aminothiazoline nitrate 2-aminothiazoline phosphate 2-aminothiazoline sulfate Revercan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



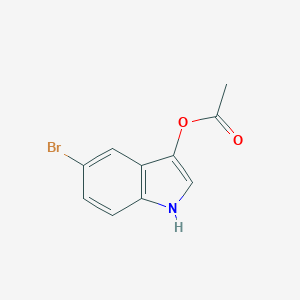
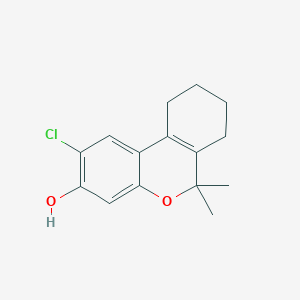
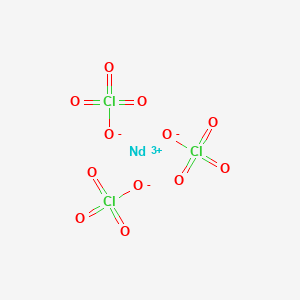

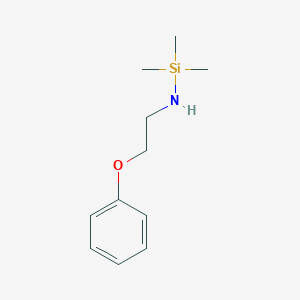

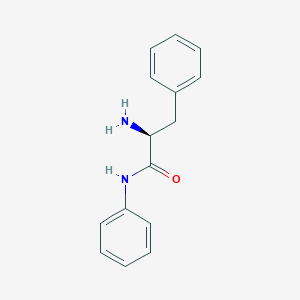
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

